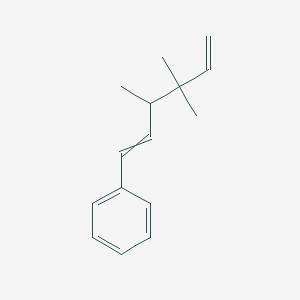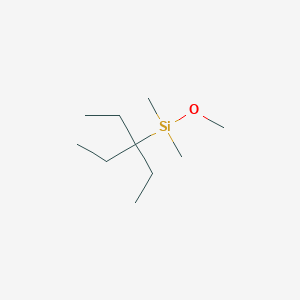
4,4'-Bis(4-methoxyphenyl)-6,6'-dimethyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C26H24N2O2. This compound is characterized by its bipyridine core, which is substituted with methoxyphenyl and methyl groups. It is of interest in various fields of scientific research due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 2,2’-bipyridine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2,2’-bipyridine in the presence of a base such as sodium hydroxide.
Methylation: The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: It can influence redox pathways by acting as an electron donor or acceptor, thereby affecting cellular oxidative stress levels.
類似化合物との比較
Similar Compounds
- 4,4’-Bis(4-methoxyphenyl)tetrathiafulvalene
- Bis(4-hydroxyphenyl)sulfone
- 4,4’-Bis(4-methoxyphenyl)-5,5’-dimethyltetrathiafulvalene
Uniqueness
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine is unique due to its specific substitution pattern on the bipyridine core, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in the design of advanced materials for electronic devices.
特性
CAS番号 |
116772-94-2 |
|---|---|
分子式 |
C26H24N2O2 |
分子量 |
396.5 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methylpyridin-2-yl]-6-methylpyridine |
InChI |
InChI=1S/C26H24N2O2/c1-17-13-21(19-5-9-23(29-3)10-6-19)15-25(27-17)26-16-22(14-18(2)28-26)20-7-11-24(30-4)12-8-20/h5-16H,1-4H3 |
InChIキー |
LCRKSTSQHGDRKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




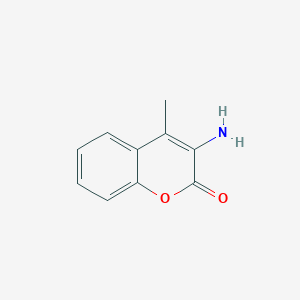
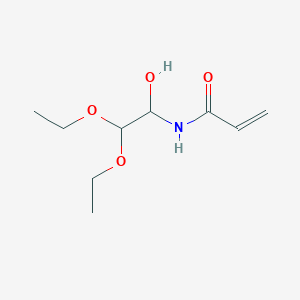
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
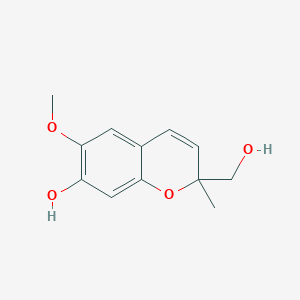
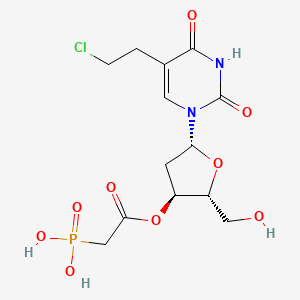
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)


